molecular formula C10H15NO2 B15323904 (S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-amine

Cat. No.: B15323904
M. Wt: 181.23 g/mol
InChI Key: XSRDWBCINFWLJO-ZETCQYMHSA-N
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Description

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2,3-dimethoxybenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-dimethoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S)-1-(2,4-dimethoxyphenyl)ethan-1-amine: A compound with a similar structure but different substitution pattern on the phenyl ring.

    (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine: Another structural isomer with different substitution on the phenyl ring.

Uniqueness

(1S)-1-(2,3-dimethoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions provides distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-1-(2,3-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1

InChI Key

XSRDWBCINFWLJO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)OC)OC)N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)OC)N

Origin of Product

United States

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